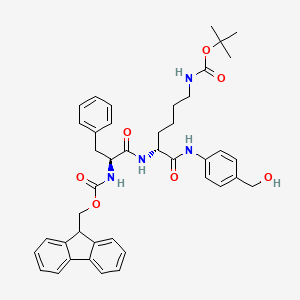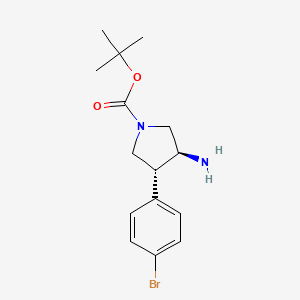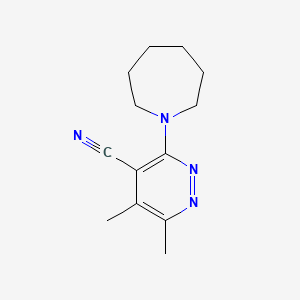![molecular formula C11H14N2O3S B14897068 n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is to start with appropriately substituted benzene rings and generate the O–C2 or the C2–C3 bonds in the vital ring-closing step . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted benzofuran compounds.
Aplicaciones Científicas De Investigación
n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide has several scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide include other benzofuran derivatives such as benzothiophene and other substituted benzofurans .
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfamide group
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-[1-[methyl(sulfamoyl)amino]ethyl]-1-benzofuran |
InChI |
InChI=1S/C11H14N2O3S/c1-8(13(2)17(12,14)15)11-7-9-5-3-4-6-10(9)16-11/h3-8H,1-2H3,(H2,12,14,15) |
Clave InChI |
HUSLITYLPPPSCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
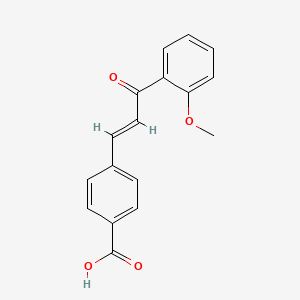
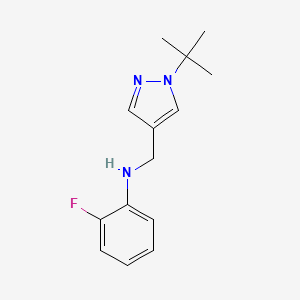

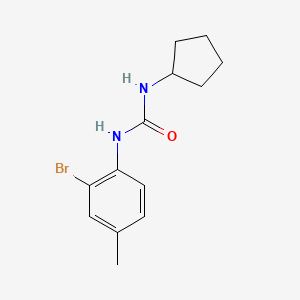
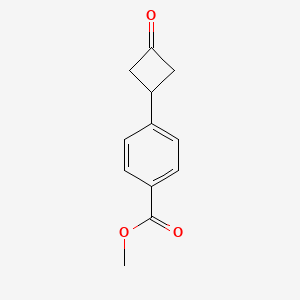
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
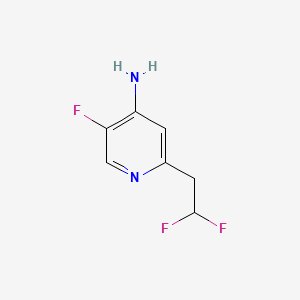
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)

